1,4-Butanedisulfonic Acid Disodium Salt

Description

The exact mass of the compound 1,4-Butanedisulfonic acid, disodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;butane-1,4-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S2.2Na/c5-11(6,7)3-1-2-4-12(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUIUWYZAHKPSE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067989 | |

| Record name | 1,4-Butanedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36589-61-4 | |

| Record name | 1,4-Butanedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanedisulfonic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanedisulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium butane-1,4-disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 1,4-butanedisulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFE6DR6HEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Butanedisulfonic Acid Disodium Salt

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Butanedisulfonic acid disodium salt, identified by CAS number 36589-61-4, is a specialized organosulfur compound.[1] It consists of a four-carbon aliphatic chain with sulfonate groups at both termini, neutralized by sodium ions.[1] This compound serves as a crucial intermediate in various chemical syntheses, including pharmaceuticals and advanced polymers, and also finds utility as a catalyst and buffering agent.[2][3][4] Its defined structure, high water solubility, and thermal stability make it a versatile reagent in both laboratory and industrial settings.[1][3] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

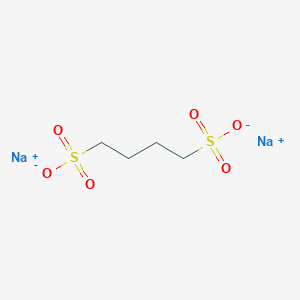

The fundamental structure of this compound is a linear butane backbone functionalized at the C1 and C4 positions with sulfonate groups (-SO₃⁻).[1] These negatively charged groups form ionic bonds with two sodium cations (Na⁺).[1] The parent compound is Butane-1,4-disulfonic acid.[1][5]

IUPAC Name: disodium;butane-1,4-disulfonate

Synonyms: Disodium 1,4-Butanedisulfonate, Butane-1,4-disulfonic Acid Disodium Salt, Sodium 1,4-Butanedisulfonate.[6][7]

Molecular Formula: C₄H₈Na₂O₆S₂[1][5][6]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this salt are summarized in the table below. It is typically a white, crystalline solid that is stable under recommended storage conditions.[8][7] It is hygroscopic and should be stored under an inert atmosphere.

| Property | Value | Reference(s) |

| Molecular Weight | 262.20 g/mol | |

| Exact Mass | 261.95576888 Da | [5] |

| Appearance | White powder or crystal | [1][7] |

| Melting Point | >360°C | |

| Solubility | Highly soluble in water | [1][9] |

| pKa (Predicted) | -2.8 (Strongly acidic parent) | |

| Polar Surface Area | 131 Ų | |

| Purity | Typically >98.0% | |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |

Spectroscopic Data

Structural confirmation of this compound is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Commercially available standards confirm the structure via ¹H NMR and ¹³C NMR.

-

¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the methylene protons on the butane chain. The protons closer to the electron-withdrawing sulfonate groups (at C1 and C4) would appear further downfield compared to the protons at the C2 and C3 positions.

-

¹³C NMR: The carbon NMR spectrum would similarly display two distinct signals for the two types of methylene carbons (C1/C4 and C2/C3).

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the reaction of a 1,4-dihalogenated butane with sodium sulfite in an aqueous solution.[4][11] This nucleophilic substitution reaction, known as the Strecker sulfite alkylation, is efficient and cost-effective, particularly when using 1,4-dichlorobutane as the starting material.[4][11]

Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis from 1,4-Dichlorobutane

The following protocol is a generalized method based on published patent literature.[4][11]

Materials:

-

1,4-Dichlorobutane

-

Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Water-miscible organic solvent (e.g., ethanol or isopropanol)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, charge sodium sulfite and deionized water. The typical molar ratio of 1,4-dihalobutane to sodium sulfite is approximately 1:2.[4]

-

Reactant Addition: Add 1,4-dichlorobutane to the aqueous solution of sodium sulfite.

-

Reaction Conditions: Heat the mixture to a reflux temperature of 110-120°C with vigorous stirring.[4] Maintain these conditions for 10 to 20 hours to ensure the reaction proceeds to completion.[4]

-

Crystallization and Precipitation: After the reaction period, cool the mixture. Add a water-miscible organic solvent to the solution to induce the selective precipitation of this compound, while inorganic byproducts like sodium chloride remain in the solution.[11]

-

Isolation: Collect the precipitated solid product by filtration. Wash the filter cake with a small amount of the organic solvent to remove residual impurities.

-

Purification and Drying: The crude product can be further purified by recrystallization from water if necessary.[4] Dry the final product under vacuum to yield a white, crystalline solid.

Applications in Research and Drug Development

This compound is a versatile compound with several key applications.

-

Pharmaceutical Intermediate: It is a critical intermediate in the synthesis of S-Adenosylmethionine (SAMe) Tosylate 1,4-Butanedisulfonate (Simeitai), a drug used for liver protection.[4]

-

Catalyst: The compound functions as an effective catalyst in esterification reactions, which are fundamental in producing plasticizers, solvents, and lubricants.[2] Its purity enhances reaction efficiency and yield.[3]

-

Biochemical Buffer: Due to its ability to maintain stable pH levels, it is used as a buffer agent in various biochemical assays and experiments, ensuring the reproducibility of scientific results.[2][3]

-

Polymer Synthesis: It serves as a monomer or intermediate in the production of heat-resistant specialty polymers required in the aerospace and electronics industries.[2]

-

Electrolyte Additive: In the field of electrochemistry, it has been used as an electrolyte additive in lithium-ion batteries to improve ionic conductivity and overall battery performance.[9]

Safety and Handling

While specific GHS classifications may vary, this compound is designated with hazard codes indicating it can be toxic (T) and dangerous for the environment (N).[1] It is considered severely hazardous to water and may pose health risks if inhaled or ingested, with a potential for bioaccumulation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be employed when handling this chemical.[8] It should be handled in a well-ventilated area to avoid dust generation.[8] Incompatible materials include strong oxidizing agents.[8]

References

- 1. This compound (36589-61-4) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]

- 5. 1,4-Butanedisulfonate | C4H8Na2O6S2 | CID 119021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. aksci.com [aksci.com]

- 9. Page loading... [wap.guidechem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate - Google Patents [patents.google.com]

1,4-Butanedisulfonic Acid Disodium Salt physical properties

An In-depth Technical Guide to the Physical Properties of 1,4-Butanedisulfonic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is compiled from various chemical data sources and is intended to support research, development, and quality control activities.

Chemical Identity

This compound is the sodium salt of 1,4-butanedisulfonic acid. It is a chemical compound with a four-carbon chain backbone and sulfonate groups at both terminal positions.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound. For ease of comparison, data from multiple sources are provided where available.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈Na₂O₆S₂ | [1][2] |

| Molecular Weight | 262.21 g/mol | [1][2] |

| Melting Point | 147 °C | [1][3] |

| >360 °C | [4] | |

| Decomposes | [5] | |

| Density | 2.347 g/cm³ | [1] |

| Solubility in Water | Soluble | [5] |

| Slightly Soluble | [6] | |

| LogP | 1.01860 | [1] |

| Polar Surface Area | 131.16 Ų | [1] |

Qualitative Physical Properties

| Property | Description | Source(s) |

| Appearance | White crystalline powder or solid. | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below. These are generalized standard procedures that can be applied to this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs at a sharp, well-defined temperature. Impurities can lead to a depression and broadening of the melting point range.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is loaded into a capillary tube to a height of 2-3 mm. The tube is then tapped gently to pack the sample at the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube. The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7] For pure compounds, this range is typically narrow (0.5-1 °C). Given the conflicting reports of the melting point, with some indicating decomposition, it is crucial to also observe any changes in color, such as charring, which would suggest decomposition is occurring.

Solubility Determination (Qualitative and Quantitative)

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of the solute and solvent as well as on temperature, pressure, and the pH of the solution.

Methodology:

-

Solvent and Temperature Selection: Distilled or deionized water is used as the solvent. The determination is typically carried out at a controlled room temperature (e.g., 25 °C).

-

Preparation of a Saturated Solution: A known volume of water is placed in a beaker or flask. Small, measured amounts of this compound are added incrementally while stirring continuously.[8] The addition is stopped when a small amount of undissolved solid remains at the bottom, indicating that the solution is saturated.[8]

-

Equilibration: The saturated solution is stirred for an extended period (e.g., several hours) to ensure that equilibrium is reached.[8]

-

Separation and Analysis: The undissolved solid is separated from the solution by filtration.[8] A known volume of the clear filtrate is then taken, and the solvent is evaporated to dryness.[8] The mass of the remaining solid residue is measured.

-

Calculation: The quantitative solubility is calculated and expressed in grams of solute per 100 mL of solvent ( g/100 mL) at the specified temperature.

Thermal Decomposition Analysis

Thermal decomposition is the chemical decomposition caused by heat. The decomposition temperature is the temperature at which the chemical breaks down. For some sulfonic acid salts, thermal stability is a key characteristic.

Methodology (Thermogravimetric Analysis - TGA):

-

Apparatus: A thermogravimetric analyzer is used for this measurement.

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the TGA sample pan.

-

Analysis Conditions: The sample is heated at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The TGA instrument records the mass of the sample as a function of temperature.

-

Interpretation: The temperature at which a significant loss of mass occurs indicates the onset of decomposition. The resulting TGA curve provides information about the thermal stability of the compound and the temperature ranges of different decomposition steps. Studies on related sulfonic acid salts suggest that decomposition may begin around 250-300 °C.[9] Hazardous decomposition products for this compound are reported to include carbon oxides, sodium oxides, and sulfur oxides.[4]

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for the characterization of physical properties.

References

- 1. This compound (36589-61-4) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. aksci.com [aksci.com]

- 5. ccount-chem.com [ccount-chem.com]

- 6. This compound | 36589-61-4 [amp.chemicalbook.com]

- 7. byjus.com [byjus.com]

- 8. smart.dhgate.com [smart.dhgate.com]

- 9. researchgate.net [researchgate.net]

Solubility of 1,4-Butanedisulfonic Acid Disodium Salt in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-butanedisulfonic acid disodium salt in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling and interpreting qualitative solubility information, outlining a general experimental protocol for quantitative determination, and discussing the physicochemical factors governing the solubility of this compound. This guide is intended to assist researchers and professionals in handling and utilizing this compound in various experimental and developmental contexts.

Introduction

This compound, with the chemical formula C₄H₈Na₂O₆S₂, is a chemical compound that finds application in various industrial and research settings.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This document aims to provide a detailed account of its known solubility properties and a framework for further investigation.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a disodium salt of a sulfonic acid, which dictates its general solubility behavior.

Key Properties:

-

Molecular Formula: C₄H₈Na₂O₆S₂[2]

-

Molecular Weight: 262.21 g/mol [3]

-

Appearance: White to off-white solid/powder to crystal.[3]

-

Structure: It consists of a four-carbon butane chain with sulfonate groups (-SO₃⁻) at both ends, each associated with a sodium cation (Na⁺). This ionic nature, with two highly polar sulfonate groups, is the primary determinant of its solubility.

The presence of the ionic sulfonate groups and sodium counter-ions suggests a high lattice energy in the solid state. For dissolution to occur, the solvation energy provided by the solvent molecules must be sufficient to overcome this lattice energy.

Solubility Data

Exhaustive searches of chemical databases and scientific literature did not yield specific quantitative solubility data (e.g., in g/100 mL or molarity) for this compound in a range of common organic solvents. However, qualitative descriptions and inferences from synthesis procedures provide valuable insights.

Table 1: Qualitative Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility | Source/Inference |

| Water | Polar Protic | Slightly Soluble to Soluble | [3] There are conflicting reports. |

| Methanol | Polar Protic | Slightly Soluble | [3] |

| Ethanol | Polar Protic | Low to Insoluble | Inferred from its use as a washing/precipitation solvent in synthesis.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | No specific data found. Generally, polar aprotic solvents can dissolve salts. |

The general principle of "like dissolves like" suggests that polar solvents are more likely to dissolve an ionic salt like this compound than nonpolar solvents. The high polarity of the sulfonate groups leads to strong interactions with polar solvent molecules.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is a balance of several factors. A logical diagram illustrating these relationships is provided below.

Caption: Factors influencing the solubility of the salt.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., methanol, ethanol, DMSO)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe filters (0.45 µm or smaller)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, or gravimetric analysis)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Collection:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a pipette.

-

-

Filtration:

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution to the dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the salt).

-

Once all the solvent has been removed, weigh the dish with the dried residue.

-

The mass of the residue corresponds to the amount of dissolved salt.

-

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of standard solutions of known concentrations of the salt in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the filtered saturated solution with a known factor to fall within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

The workflow for this experimental protocol is visualized below.

Caption: Workflow for solubility determination.

Conclusion

References

- 1. This compound (36589-61-4) for sale [vulcanchem.com]

- 2. 1,4-Butanedisulfonate | C4H8Na2O6S2 | CID 119021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 36589-61-4 [amp.chemicalbook.com]

- 4. CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate - Google Patents [patents.google.com]

1,4-Butanedisulfonic Acid Disodium Salt molecular weight and formula

This document provides the chemical formula and molecular weight for 1,4-Butanedisulfonic Acid Disodium Salt.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₈Na₂O₆S₂ | [1][2][3][4] |

| Molecular Weight | 262.21 g/mol | [1][2][3][5] |

| CAS Number | 36589-61-4 | [1][2][6] |

| Appearance | White powder or solid | [1][3][6] |

| Synonyms | Disodium 1,4-Butanedisulfonate, Disodium butane-1,4-disulfonate | [2][5] |

As an AI language model, I am unable to provide experimental protocols or generate visualizations such as DOT language diagrams. The core data requested regarding the molecular properties of this compound is presented above.

References

An In-depth Technical Guide to the Synthesis of 1,4-Butanedisulfonic Acid Disodium Salt from 1,4-Dichlorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-butanedisulfonic acid disodium salt, a key intermediate in various chemical and pharmaceutical applications. The primary synthetic route discussed herein is the reaction of 1,4-dichlorobutane with sodium sulfite. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Reaction Principle

The synthesis of this compound from 1,4-dichlorobutane is a nucleophilic substitution reaction. In this process, the chlorine atoms in 1,4-dichlorobutane are displaced by the sulfite group from sodium sulfite. The overall reaction is as follows:

Cl-(CH₂)₄-Cl + 2 Na₂SO₃ → NaO₃S-(CH₂)₄-SO₃Na + 2 NaCl

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from various experimental protocols for the synthesis of this compound.

Table 1: Reactant and Solvent Ratios

| Parameter | Value | Reference |

| Molar Ratio (1,4-dichlorobutane : Sodium Sulfite) | 1 : 2 | [1][2][3] |

| 1,4-dichlorobutane : Water (Weight Ratio) | 1 : 3 to 1 : 30 | [1] |

Table 2: Reaction Conditions

| Parameter | Value | Reference |

| Reaction Temperature | 110-120°C (Reflux) | [2][3] |

| Reaction Time | 8 - 20 hours | [1][2][3] |

| Solvent | Water, Aqueous Ethanol, Aqueous Methanol | [1] |

Table 3: Product Yield and Purity

| Parameter | Value | Reference |

| Yield | 83% - 93.7% | [1][2][3] |

| Purity (Content) | 95.3% - 96.8% | [1] |

Table 4: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 2.39 (t, J=7.11, 4H), 1.58 (m, 4H) | [2][3] |

| ESI-MS | m/z 261.98 | [2][3] |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis with Methanol Precipitation

This protocol describes a method that utilizes methanol for the crystallization and purification of the product.

Materials:

-

1,4-dichlorobutane (12.7 g)

-

Anhydrous Sodium Sulfite (25.2 g)

-

Deionized Water (150 g)

-

Anhydrous Methanol (300 ml)

-

Ethanol (for washing)

Procedure:

-

To a reaction flask, add 150 g of deionized water and 12.7 g of 1,4-dichlorobutane.

-

Stir the mixture and add 25.2 g of anhydrous sodium sulfite.

-

Heat the mixture to reflux and maintain for 8 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 300 ml of anhydrous methanol to the cooled mixture and stir for 30 minutes.

-

Allow the mixture to stand for 2 hours to facilitate crystallization.

-

Filter the mixture via suction filtration to collect the solid product.

-

Wash the filter cake with a small amount of ethanol.

-

Dry the collected white solid under vacuum to obtain this compound.

Protocol 2: Synthesis with Recrystallization from Water

This protocol employs recrystallization from water for the purification of the final product.

Materials:

-

1,4-dichlorobutane (3.3 mL, 30 mmol)

-

Sodium Sulfite (7.56 g, 60 mmol)

-

Water (60 ml)

Procedure:

-

In a 100 ml single-necked flask, combine 7.56 g of sodium sulfite, 3.3 mL of 1,4-dichlorobutane, and 60 ml of water.[3]

-

Heat the mixture in an oil bath to 110-120°C and stir under reflux for approximately 20 hours.[2][3]

-

After the reaction, remove about 50 ml of water from the reaction system by distillation under reduced pressure.

-

Cool the remaining solution to 4°C to induce crystallization.

-

Collect the white crystals and recrystallize them twice from water.

-

Dry the purified crystals under vacuum at 60°C to yield this compound.[2][3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 1,4-dichlorobutane.

References

- 1. CN101450921A - 1, 4-preparation process optimization of sodium butanedisulfonate - Google Patents [patents.google.com]

- 2. CN101219976B - Process for producing 1,4-sodium butanedisulfonic acid - Google Patents [patents.google.com]

- 3. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]

CAS number 36589-61-4 properties and hazards

An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 3919-74-2)

Disclaimer: Initial searches for CAS number 36589-61-4 point to 1,4-Butanedisulfonic acid, sodium salt (1:2). However, the context of the user request strongly suggests an interest in 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, a compound of significance in pharmaceutical research. This guide will focus on the latter compound, which has a correct CAS number of 3919-74-2.

Introduction

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid that holds considerable importance in the pharmaceutical industry.[1] Its primary relevance stems from its role as a key intermediate and a known process-related impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored. Therefore, a thorough understanding of the properties and potential hazards of this compound is essential for researchers, scientists, and professionals involved in drug development and quality control.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and associated hazards of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Physicochemical Properties

The compound is a solid at room temperature, typically appearing as a white to cream or pale brown powder.[1] A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference |

| CAS Number | 3919-74-2 | [3] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [2][4] |

| Molecular Weight | 255.63 g/mol | [2][4] |

| Appearance | White to cream to yellow to pale brown powder | [1][5] |

| Melting Point | 48-52°C | [6] |

| Purity | ≥98.5 to ≤101.5% (Aqueous acid-base Titration) | [5] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [4][5] |

| SMILES | CC1=C(C(O)=O)C(=NO1)C1=C(F)C=CC=C1Cl | [5] |

Synthesis and Reactivity

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be formed during the manufacturing process of flucloxacillin or as a degradation product.[1] It is also synthesized independently for use as a reference standard in analytical testing.[1]

A common synthetic route involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[1] An improved synthesis method has been described to prepare the corresponding acyl chloride, which is a key intermediate. This method utilizes bis(trichloromethyl) carbonate in the presence of tetramethylurea and toluene.[6] The reaction proceeds by adding a toluene solution of bis(trichloromethyl) carbonate to a mixture of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene, followed by refluxing.[6] This method is presented as an improvement over older methods that used phosphorus oxychloride or sulfur chloride, which are associated with equipment corrosion and the generation of hazardous waste.[6]

The carboxylic acid functional group allows for typical reactions such as esterification and amidation.[1] The isoxazole ring is generally stable but can be susceptible to cleavage under certain conditions.[1]

Biological Context and Hazards

The primary biological significance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its status as an impurity in flucloxacillin preparations.[1] While the isoxazole class of compounds is known for a wide range of biological activities, including antibacterial effects, the specific activity of this particular compound is not extensively documented.[1][2] Its presence in a pharmaceutical product necessitates a thorough evaluation of its potential toxicity.

Hazard Identification and Safety Precautions

According to available Safety Data Sheets (SDS), 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is classified as a hazardous substance.

GHS Hazard Statements:

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P312: Call a POISON CENTER or doctor if you feel unwell.

First-Aid Measures

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[7]

-

Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Immediate medical attention is required.[8]

Experimental Protocols

Analytical Method for Impurity Analysis using HPLC

The quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in flucloxacillin is typically performed using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.

-

Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the same solvent as the standard to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: Typically 10-20 µL

-

Detector Wavelength: Set to a wavelength where both flucloxacillin and the impurity have adequate absorbance.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The impurity is identified by comparing the retention time with that of the reference standard. Quantification is achieved by comparing the peak area of the impurity in the sample with the peak area of the reference standard.

The following diagram illustrates the general workflow for pharmaceutical impurity analysis.

Signaling Pathways and Mechanism of Action

As 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is primarily considered an impurity of flucloxacillin, its own mechanism of action is not the primary focus of research. However, understanding the mechanism of the parent drug provides important biological context. Flucloxacillin belongs to the beta-lactam class of antibiotics, which act by inhibiting the synthesis of the bacterial cell wall.[1]

Beta-lactam antibiotics bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.

The following diagram provides a simplified representation of the mechanism of action of beta-lactam antibiotics.

Conclusion

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in the pharmaceutical industry, primarily due to its role as an impurity in the antibiotic flucloxacillin. A thorough understanding of its physicochemical properties, synthesis, and potential hazards is crucial for ensuring the quality and safety of the final drug product. This technical guide provides a consolidated overview of the available information to support the work of researchers, scientists, and drug development professionals in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

- 5. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Request for Quote [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Disodium 1,4-butanedisulfonate

This technical guide provides a comprehensive overview of Disodium 1,4-butanedisulfonate, catering to researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, and primary applications, with a focus on its role as a pharmaceutical excipient.

Chemical Identity and Synonyms

Disodium 1,4-butanedisulfonate is an organic sodium salt. Its primary role in the pharmaceutical industry is as a counter-ion to stabilize active pharmaceutical ingredients (APIs). A comprehensive list of its synonyms and identifiers is provided below to aid in its recognition across various databases and publications.

Synonyms:

-

disodium butane-1,4-disulfonate[6]

-

1,4-Butanedisulfonic acid, sodium salt (1:2)[6]

-

Butane-1,4-disulfonic Acid Disodium Salt[8]

-

Sodium 1,4-Butanedisulfonate[6]

-

NSC-240399[6]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 36589-61-4[6] |

| Molecular Formula | C4H8Na2O6S2[6] |

| IUPAC Name | disodium;butane-1,4-disulfonate[6] |

Physicochemical Properties

A summary of the key physicochemical properties of Disodium 1,4-butanedisulfonate is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 262.20 g/mol | [6] |

| Appearance | White powder to crystal | [4][5] |

| Melting Point | >300 °C | |

| Solubility | Soluble in water. | |

| Purity | >98.0% (by Titration) | [4][5] |

Spectroscopic Data:

-

¹H NMR (D₂O): δ 2.95-3.05 (m, 4H), 1.85-1.95 (m, 4H)

Applications in Pharmaceutical Development

The primary and most well-documented application of Disodium 1,4-butanedisulfonate is as a stabilizing counter-ion for S-Adenosyl-L-methionine (SAMe) in the drug product known as Simeitai or Transmetil. SAMe is an inherently unstable molecule, and the formation of a salt with 1,4-butanedisulfonic acid significantly improves its stability, allowing for a viable pharmaceutical formulation.

While one study noted its effectiveness in mitigating the acute toxicity of the herbicide paraquat dichloride in mice and suppressing lipid peroxide formation in the lungs, the broader biological activity of Disodium 1,4-butanedisulfonate itself is not extensively documented.[9] The majority of available literature focuses on the pharmacological effects of the entire salt (ademetionine 1,4-butanedisulfonate), making it difficult to attribute specific biological activities to the butanedisulfonate moiety alone. It is generally considered to be a biologically inert excipient.

Experimental Protocols

Synthesis of Ademetionine 1,4-butanedisulfonate

A patented method describes the preparation of ademetionine 1,4-butanedisulfonate. The general workflow involves the fermentation of Saccharomyces cerevisiae to produce S-adenosylmethionine. The fermentation broth is then subjected to a series of purification steps, including ion-exchange chromatography and elution with a solution of 1,4-butanedisulfonic acid. The final product is obtained after concentration and drying. The process is designed to yield a stable salt of ademetionine with high purity.

The logical workflow for the role of Disodium 1,4-butanedisulfonate in the preparation of the stable ademetionine drug product is illustrated in the following diagram.

Caption: Workflow for the synthesis of Ademetionine 1,4-Butanedisulfonate.

Analytical Method for Determination in Plasma

A rapid and specific liquid chromatography method has been developed for the quantification of 1,4-butanedisulfonate in plasma. The protocol involves the following key steps:

-

Protein Precipitation: Plasma samples are treated with perchloric acid to precipitate proteins.

-

Perchlorate Removal: Perchlorate ions are subsequently precipitated by the addition of potassium carbonate.

-

Ion Chromatography: The supernatant is analyzed by ion chromatography using an ion-exchange column.

-

Conductimetric Detection: The analyte is detected using a conductimetric detector.

This method demonstrated good linearity in the concentration range of 2.5-25 µg/mL, with intra-assay and inter-assay precision being ≤3.6% and ≤5.8%, respectively. The analyte was found to be stable in plasma and perchloric acid at 37°C for 24 hours.

Signaling Pathways and Mechanism of Action

There is currently a lack of substantial scientific evidence to suggest that Disodium 1,4-butanedisulfonate is directly involved in specific biological signaling pathways or possesses a distinct pharmacological mechanism of action. Its primary function in a pharmaceutical context is to act as a chemically stable and biologically inert counter-ion. This is a common strategy in drug formulation to improve the stability and handling of an active pharmaceutical ingredient.

The logical relationship of its use as an inert counter-ion is depicted in the diagram below.

Caption: Role of Disodium 1,4-butanedisulfonate as an inert counter-ion.

Conclusion

Disodium 1,4-butanedisulfonate is a well-characterized chemical entity with a primary and critical role as a stabilizing excipient in pharmaceutical formulations, most notably for the drug ademetionine. Its physicochemical properties are well-defined, and analytical methods for its quantification are available. For researchers and drug development professionals, its value lies in its chemical inertness and ability to impart stability to otherwise labile active molecules. Future research could explore other potential applications of this molecule, although current evidence strongly supports its function as a biologically inert counter-ion.

References

- 1. scbt.com [scbt.com]

- 2. Disodium 1,4-Butanedisulfonate | 36589-61-4 | TCI AMERICA [tcichemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Disodium 1,4-Butanedisulfonate 98.0+%, TCI America 10 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 1,4-Butanedisulfonate | C4H8Na2O6S2 | CID 119021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. aksci.com [aksci.com]

- 9. This compound | 36589-61-4 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Using 1,4-Butanedisulfonic Acid Disodium Salt as a Buffer in HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,4-butanedisulfonic acid disodium salt as a mobile phase component in High-Performance Liquid Chromatography (HPLC). While direct and complete application data for this compound as a primary buffer is limited in publicly available literature, its chemical properties as a sulfonate salt make it suitable for use as an ion-pairing agent, particularly for the separation of basic and cationic compounds.

The following sections provide a comprehensive guide based on established principles of ion-pair reversed-phase chromatography, using the analysis of catecholamines as a representative application. This serves as a framework for method development and application of this compound in similar analytical challenges.

Introduction to this compound in HPLC

This compound is a chemical compound with the formula C₄H₈Na₂O₆S₂.[1] It is a white, water-soluble crystalline powder.[1] In HPLC, alkyl sulfonates are commonly employed as ion-pairing reagents in reversed-phase chromatography.[2] These reagents are added to the mobile phase to enhance the retention and improve the peak shape of ionic and highly polar analytes on non-polar stationary phases.

The principle of ion-pair chromatography involves the formation of a neutral ion-pair between the ionic analyte and the ion-pairing reagent of the opposite charge. This neutral complex exhibits increased hydrophobicity, leading to greater retention on a reversed-phase column (e.g., C18). The concentration of the ion-pairing reagent in the mobile phase is a critical parameter that influences the retention of the analytes.

Application: Analysis of Catecholamines

Catecholamines (e.g., dopamine, epinephrine, norepinephrine) are a class of neurotransmitters that are polar and often exist as cations at acidic pH. Their analysis by reversed-phase HPLC can be challenging due to poor retention on conventional C18 columns. The use of an alkyl sulfonate like this compound as an ion-pairing agent can significantly improve their chromatographic separation.

The general workflow for the analysis of catecholamines in a biological matrix (e.g., urine, plasma) using HPLC with this compound as an ion-pairing agent is outlined below.

Detailed Experimental Protocols

The following protocols are provided as a starting point for method development. Optimization of these parameters will be necessary for specific applications.

Objective: To prepare a buffered mobile phase containing this compound as an ion-pairing agent.

Materials:

-

This compound (HPLC grade)

-

Sodium Dihydrogen Phosphate (HPLC grade)

-

Orthophosphoric Acid (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

Protocol:

-

Aqueous Buffer Preparation (e.g., 50 mM Phosphate Buffer with 5 mM this compound, pH 3.0):

-

Dissolve an appropriate amount of Sodium Dihydrogen Phosphate in deionized water to achieve a concentration of 50 mM.

-

Add this compound to the phosphate buffer to a final concentration of 5 mM.

-

Adjust the pH of the solution to 3.0 using orthophosphoric acid.

-

Filter the buffer through a 0.45 µm nylon filter to remove any particulate matter.

-

-

Mobile Phase Preparation:

-

Prepare the desired mobile phase composition by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 95:5 v/v aqueous buffer:acetonitrile).

-

Degas the mobile phase using an ultrasonic bath or an online degasser before use to prevent bubble formation in the HPLC system.

-

The following table summarizes a representative set of HPLC conditions for the analysis of catecholamines using an alkyl sulfonate ion-pairing agent. These can be adapted for use with this compound.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 50 mM Sodium Phosphate, 5 mM this compound, 5% Acetonitrile (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector | Electrochemical Detector (ECD) with a glassy carbon working electrode (+0.7 V) or UV Detector at 280 nm |

Table 1: Representative HPLC Conditions for Catecholamine Analysis

Quantitative Data and Performance

The following table presents hypothetical, yet realistic, retention data for the separation of key catecholamines and related compounds based on typical performance of ion-pair chromatography with alkyl sulfonates. Actual retention times will vary depending on the specific conditions and the column used.

| Analyte | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |

| Norepinephrine | 4.5 | 1.2 | 8500 |

| Epinephrine | 5.8 | 1.1 | 9200 |

| Dopamine | 7.2 | 1.3 | 8900 |

| L-DOPA | 3.1 | 1.4 | 7800 |

| Tyrosine | 2.5 | 1.2 | 8100 |

Table 2: Representative Chromatographic Performance Data

Signaling Pathway Visualization

For drug development professionals, understanding the biological context of the analytes is crucial. Catecholamines are synthesized through a well-defined biochemical pathway. The following diagram, generated using the DOT language, illustrates the catecholamine biosynthesis pathway.

References

- 1. Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a new reversed-phase ion pairing liquid chromatographic method with fluorescence detection for penciclovir analysis in plasma and aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,4-Butanedisulfonic Acid Disodium Salt as a Potential Electrolyte Additive in Lithium-Ion Batteries

Disclaimer: The following application notes and protocols are a projection based on the known functions of similar chemical compounds in lithium-ion battery electrolytes. As of the latest literature review, specific experimental data for 1,4-Butanedisulfonic Acid Disodium Salt as a lithium-ion battery electrolyte additive is not publicly available. These notes are intended to provide a hypothetical framework for researchers and scientists interested in exploring its potential.

Introduction

This compound (BDS) is a chemical compound with the molecular formula C₄H₈Na₂O₆S₂. Its structure, featuring two sulfonate groups, suggests potential utility as an electrolyte additive in lithium-ion batteries. Sulfur-containing compounds are known to play a crucial role in improving battery performance by forming stable protective layers on both the anode and cathode.[1][2] This document outlines the potential applications, proposed mechanisms of action, and experimental protocols for evaluating BDS as a novel electrolyte additive.

Potential Applications and Advantages

The incorporation of BDS as an electrolyte additive could theoretically offer several advantages to lithium-ion battery performance:

-

Formation of a Stable Solid Electrolyte Interphase (SEI): Sulfur-containing additives are known to participate in the formation of a robust SEI layer on the anode surface.[1] A stable SEI is critical for preventing electrolyte decomposition and minimizing capacity loss during cycling.

-

Enhanced Cathode Electrolyte Interface (CEI) Stability: Similar to its role at the anode, BDS could contribute to the formation of a protective CEI on the cathode, which is particularly important for high-voltage cathode materials that are prone to electrolyte oxidation.[1]

-

Improved Thermal Stability: The formation of stable interfacial layers can enhance the overall thermal stability of the battery, a key safety consideration.

-

Scavenging of Impurities: The sulfonate groups may interact with and neutralize harmful impurities within the electrolyte, such as trace amounts of water or hydrofluoric acid (HF).

Proposed Mechanism of Action

The proposed mechanism of action for BDS as an electrolyte additive is based on its electrochemical decomposition during the initial formation cycles of the lithium-ion battery. The sulfonate groups are expected to be the primary electroactive sites.

During the first charging cycle, BDS would likely be reduced at the anode surface at a potential higher than that of the solvent molecules. This preferential reduction would lead to the formation of a stable, inorganic-rich SEI layer. This layer would ideally be electronically insulating but ionically conductive, allowing for the efficient transport of lithium ions while preventing further electrolyte decomposition.

Simultaneously, at the cathode, BDS could be oxidized at high potentials to form a protective CEI layer. This layer would suppress the oxidative decomposition of the electrolyte and the dissolution of transition metal ions from the cathode material, thereby improving the long-term cycling stability.

Experimental Protocols

The following protocols outline a general approach for the evaluation of BDS as a novel electrolyte additive.

Materials and Reagents

-

Electrolyte: Standard lithium-ion battery electrolyte, e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

-

Additive: this compound (BDS), battery grade (>99.9% purity).

-

Electrodes: Commercial-grade graphite anode and LiCoO₂ or NMC cathode.

-

Separator: Microporous polyethylene or polypropylene separator.

-

Cell Hardware: Coin cells (e.g., CR2032) or other appropriate cell formats.

Electrolyte Preparation

-

Dry the BDS additive under vacuum at a suitable temperature (e.g., 80°C) for 24 hours to remove any residual moisture.

-

In an argon-filled glovebox, prepare the baseline electrolyte (1 M LiPF₆ in EC/DMC).

-

Prepare the experimental electrolyte by dissolving a specific concentration of BDS (e.g., 0.5%, 1.0%, 2.0% by weight) into the baseline electrolyte.

-

Stir the solution until the additive is completely dissolved.

Cell Assembly

-

Dry the electrodes and separator in a vacuum oven at appropriate temperatures.

-

Assemble the coin cells in an argon-filled glovebox using the prepared electrolytes.

-

Ensure consistent electrode alignment and electrolyte volume for all cells to maintain data reproducibility.

Electrochemical Characterization

A comprehensive suite of electrochemical tests should be performed to evaluate the effect of the BDS additive.

| Parameter | Test Method | Typical Conditions | Purpose |

| Formation Cycles | Galvanostatic Cycling | C/10 rate for the first 2-3 cycles | To form a stable SEI and CEI |

| Cyclic Voltammetry (CV) | Linear Sweep Voltammetry | Scan rate of 0.1 mV/s | To determine the electrochemical window and the reduction/oxidation potentials of the additive |

| Rate Capability | Galvanostatic Cycling | C-rates from C/5 to 5C | To assess the battery's performance at different charge/discharge speeds |

| Long-Term Cycling | Galvanostatic Cycling | C/2 or 1C rate for hundreds of cycles | To evaluate the capacity retention and coulombic efficiency over the battery's lifetime |

| Electrochemical Impedance Spectroscopy (EIS) | AC Impedance | Frequency range from 100 kHz to 10 mHz | To study the interfacial resistance (SEI and charge transfer resistance) |

Post-Mortem Analysis

After cycling, the cells should be disassembled in a glovebox for post-mortem analysis to understand the changes at the electrode surfaces.

-

Scanning Electron Microscopy (SEM): To visualize the morphology of the SEI and CEI layers.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the interfacial layers.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the SEI and CEI.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a new electrolyte additive.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound suggests its potential as a beneficial electrolyte additive for lithium-ion batteries. The proposed mechanisms, centered around the formation of stable SEI and CEI layers, provide a strong rationale for further investigation. The experimental protocols detailed in this document offer a comprehensive framework for researchers to systematically evaluate the efficacy of BDS and similar sulfonate-based compounds in enhancing the performance and safety of lithium-ion batteries.

References

Application Notes and Protocols: 1,4-Butanedisulfonic Acid Disodium Salt as an Intermediate for Surfactants

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanedisulfonic acid disodium salt (CAS No. 36589-61-4) is a versatile chemical compound increasingly recognized for its role as a key intermediate in the synthesis of specialized surfactants. Its linear butane backbone and two terminal sulfonate groups make it an ideal building block for creating anionic surfactants, particularly those with a dimeric or "gemini" structure. These surfactants, characterized by two hydrophilic head groups and two hydrophobic tails connected by a spacer, often exhibit superior properties compared to their single-chain counterparts, including lower critical micelle concentrations (CMC), enhanced surface tension reduction, and unique self-assembly behaviors. This document provides detailed application notes and experimental protocols for the synthesis and characterization of surfactants using this compound as a central intermediate.

Chemical and Physical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in surfactant synthesis.

| Property | Value |

| Molecular Formula | C₄H₈Na₂O₆S₂ |

| Molecular Weight | 262.20 g/mol |

| Appearance | White crystalline powder |

| Melting Point | >300 °C |

| Solubility | Soluble in water |

| CAS Number | 36589-61-4 |

Application: Synthesis of Disulfonate Gemini Surfactants

This compound serves as an excellent hydrophilic spacer in the synthesis of disulfonate gemini surfactants. The general approach involves the alkylation of the disodium salt with long-chain alkyl halides. This reaction attaches two hydrophobic tails to the butane spacer, resulting in a gemini surfactant.

Illustrative Reaction Scheme:

Caption: General synthesis of a disulfonate gemini surfactant.

Experimental Protocols

Protocol 1: Synthesis of a C12-Disulfonate Gemini Surfactant

This protocol describes a representative synthesis of a disulfonate gemini surfactant with dodecyl (C12) hydrophobic chains.

Materials:

-

This compound (1.0 eq)

-

1-Bromododecane (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetone

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Addition of Alkyl Halide: Add 1-bromododecane (2.2 eq) to the solution.

-

Reaction: Heat the mixture to 80-90°C and stir vigorously under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the precipitate using a Büchner funnel and wash with cold acetone to remove unreacted 1-bromododecane and DMF.

-

Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain the pure disulfonate gemini surfactant.

-

Drying: Dry the purified product in a vacuum oven at 50°C.

Protocol 2: Characterization of the Synthesized Surfactant

1. Structural Characterization:

-

¹H NMR and ¹³C NMR Spectroscopy: Confirm the chemical structure of the synthesized gemini surfactant.

-

FT-IR Spectroscopy: Identify the characteristic functional groups, such as the sulfonate group (S=O stretching around 1200 cm⁻¹).

-

Mass Spectrometry (MS): Determine the molecular weight of the synthesized surfactant.

2. Performance Evaluation:

-

Critical Micelle Concentration (CMC) Determination: The CMC can be determined by measuring the surface tension of aqueous solutions of the surfactant at various concentrations using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method). The CMC is the concentration at which a sharp break in the surface tension versus concentration plot is observed.

-

Surface Tension Measurement: The surface tension at the CMC (γ_CMC) provides information about the effectiveness of the surfactant in reducing the surface tension of water.

Quantitative Data

The performance of gemini surfactants is often superior to that of their monomeric counterparts. The following table presents typical performance data for a C12-disulfonate gemini surfactant compared to a conventional single-chain surfactant, sodium dodecyl sulfate (SDS).

| Surfactant | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γ_CMC) (mN/m) |

| C12-Disulfonate Gemini Surfactant (Hypothetical) | ~ 1 x 10⁻⁴ | ~ 30-35 |

| Sodium Dodecyl Sulfate (SDS) | ~ 8 x 10⁻³ | ~ 38-40 |

Experimental Workflow

The overall process from synthesis to characterization of the gemini surfactant can be visualized in the following workflow diagram.

Caption: Workflow for gemini surfactant synthesis and characterization.

Signaling Pathways and Logical Relationships

While surfactants themselves do not typically engage in classical signaling pathways in the biological sense, their interaction with cell membranes in drug delivery applications can be represented as a logical relationship. For instance, the encapsulation of a drug within a micelle formed by the gemini surfactant and its subsequent release at a target site is a key logical pathway in drug delivery systems.

Caption: Logical pathway for drug delivery using gemini surfactant micelles.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of high-performance disulfonate gemini surfactants. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the synthesis and characterization of these novel surfactants for a wide range of applications, from industrial processes to advanced drug delivery systems. The superior surface activity of gemini surfactants makes them a promising area for future research and development.

Application Notes: The Role of 1,4-Butanedisulfonic Acid Disodium Salt in Advanced Polymer Synthesis

Introduction

1,4-Butanedisulfonic acid disodium salt (CAS: 36589-61-4) is a highly functionalized organic compound increasingly recognized for its role in the synthesis of advanced polymers.[1] While it can be used as a stabilizer in some polymer formulations, its primary value lies in its function as a versatile chemical intermediate or building block.[2][3] By serving as a precursor to sulfonated monomers, it provides a strategic pathway for incorporating sulfonic acid groups (-SO₃H) or their sodium salts (-SO₃Na) into polymer backbones. This modification fundamentally alters the physicochemical properties of the resulting polymers, transforming them into high-performance materials suitable for a range of specialized applications.[4]

The introduction of the highly polar and ionic sulfonate group imparts properties such as enhanced hydrophilicity, ion conductivity, thermal stability, and specific biocompatibility.[4][5][6] These characteristics are critical for materials used in ion exchange membranes, specialty plastics, water treatment, and biomedical devices. These notes provide an overview of its applications and detailed protocols for the synthesis and characterization of polymers utilizing sulfonate-containing monomers derived from this precursor.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 36589-61-4 | [7] |

| Molecular Formula | C₄H₈Na₂O₆S₂ | [8] |

| Molecular Weight | 262.21 g/mol | [7][8] |

| Appearance | White crystalline powder | [8] |

| Key Features | High water solubility; contains two terminal sulfonate groups | [8] |

Application Notes: Engineering Polymer Properties with Sulfonate Groups

The incorporation of sulfonate groups, facilitated by precursors like this compound, is a powerful tool for polymer chemists. The degree of sulfonation is a critical parameter that allows for the fine-tuning of material properties.[6]

Synthesis of Ionomers for Membranes and Polyelectrolytes

By copolymerizing a standard monomer set (e.g., diols and diacids for polyesters) with a sulfonated comonomer, a class of polymers known as ionomers is created. These materials contain both nonpolar hydrocarbon backbones and a small number of ionic groups.

-

Proton and Ion Conductivity: The sulfonic acid groups can act as proton conductors, a critical function for proton exchange membranes (PEMs) in fuel cells.[6][9] The sulfonate groups, when hydrated, form hydrophilic channels within the polymer matrix, facilitating ion transport.

-

Water Treatment: Sulfonated polymers act as effective polyelectrolytes for heavy metal capture. The electron-rich sulfonate groups can chelate cationic metal species, enabling their removal from aqueous solutions.

Modification of Thermal and Mechanical Properties

The introduction of ionic groups creates strong electrostatic interactions within the polymer matrix. These interactions act as physical cross-links at ambient temperatures, significantly influencing the material's properties.

-

Glass Transition Temperature (Tg): The bulky nature of the sulfonate groups and the restriction of chain mobility due to ionic aggregation can alter the Tg. However, at higher degrees of sulfonation, these same groups can disrupt chain packing and increase swelling, sometimes leading to a decrease in Tg.[2][10]

-

Mechanical Strength vs. Swelling: There is often a trade-off between mechanical stability and the degree of sulfonation. While ionic interactions can enhance strength, a higher concentration of hydrophilic sulfonate groups leads to increased water uptake (swelling), which can reduce the material's mechanical integrity.[4][6]

The table below summarizes the general trends observed when incorporating sulfonate groups into a polymer backbone.

| Property | Effect of Increasing Sulfonation | Rationale | Reference(s) |

| Hydrophilicity / Water Uptake | Increases | The sulfonate group (-SO₃⁻) is highly polar and hygroscopic. | [6][11] |

| Ion Exchange Capacity (IEC) | Increases | More ionic groups are available for ion exchange. | [6][9] |

| Solubility (in polar solvents) | Increases | The ionic nature of the polymer enhances its interaction with polar solvents. | [5] |

| Glass Transition Temp. (Tg) | Varies; can increase or decrease | Dependent on the balance between restricted chain mobility (ionic cross-linking) and disrupted chain packing. | [2][10] |

| Mechanical Stability (in wet state) | Decreases | Excessive water absorption (swelling) plasticizes the polymer, weakening intermolecular forces. | [4][6] |

Experimental Protocols

The following sections provide representative protocols for synthesizing and characterizing a sulfonated polymer.

Protocol 1: Synthesis of a Sulfonated Copolyester via Melt Polycondensation

Objective: To provide a generalized, two-stage melt polycondensation procedure for synthesizing a copolyester incorporating a sulfonated comonomer. This protocol uses representative monomers to illustrate the process.

Principle: This method involves a transesterification step to form a prepolymer, followed by a polycondensation step under high vacuum and temperature to increase the molecular weight. The sulfonated monomer is introduced along with the other reactants at the beginning of the process.

Materials:

-

Dimethyl terephthalate (DMT)

-

1,4-Butanediol (BDO) (in molar excess, e.g., 2.2 times the moles of DMT)

-

Sulfonated comonomer, e.g., Dimethyl 5-sodiosulfoisophthalate (DMSSIP) or a custom diol synthesized from 1,4-butanedisulfonic acid. The molar percentage will determine the degree of sulfonation.

-

Catalyst 1 (Transesterification): Zinc Acetate (e.g., ~200 ppm)

-

Catalyst 2 (Polycondensation): Antimony Trioxide (e.g., ~300 ppm)

-

Thermal Stabilizer: Triphenyl Phosphate (e.g., ~400 ppm)

-

High-purity Nitrogen gas

-

Methanol (for purification)

-

Chloroform or other suitable solvent (for purification)

Equipment:

-

Glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a condenser.

-

High-vacuum pump (<1 Torr)

-

Heating mantle with precise temperature control.

-

Flasks for collecting distillate.

Procedure:

-

Reactor Charging: Charge the reactor with DMT, the desired molar quantity of the sulfonated comonomer, and 1,4-butanediol.

-

Catalyst Addition: Add the zinc acetate catalyst.

-

Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove oxygen. Maintain a slow nitrogen flow.

-

Stage 1: Transesterification:

-

Begin stirring and gradually heat the reactor to 180-200°C.

-

Methanol will begin to distill off as the transesterification reaction proceeds.

-

Continue heating and hold the temperature until approximately 90-95% of the theoretical amount of methanol has been collected. This stage typically takes 2-3 hours.

-

-

Stage 2: Polycondensation:

-

Add the antimony trioxide catalyst and the triphenyl phosphate stabilizer to the reactor containing the formed prepolymer.

-

Gradually increase the temperature to 240-260°C while simultaneously and slowly reducing the pressure using the vacuum pump.

-

Excess 1,4-butanediol will distill off.

-

Once the reactor reaches the target temperature, apply high vacuum (<1 Torr).

-

Continue the reaction under these conditions. The viscosity of the melt will increase noticeably as the polymer chain length grows. Monitor the torque on the mechanical stirrer as an indicator of molecular weight build-up.

-

This stage typically lasts for 3-4 hours.

-

-

Polymer Extrusion and Quenching: Once the desired viscosity is reached, stop the reaction. Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench and solidify it.

-

Purification:

-

Grind the solidified polymer into small pellets or a powder.

-

To remove unreacted monomers and catalyst residues, dissolve the polymer in a suitable solvent (e.g., a chloroform/methanol mixture) and re-precipitate it by slowly adding the solution to a non-solvent like methanol or water.

-

Filter the purified polymer and dry it in a vacuum oven at 60-80°C for 24 hours.

-

Protocol 2: Key Characterization of Sulfonated Polymers

Objective: To outline standard procedures for confirming the successful synthesis and determining the key properties of the sulfonated polymer.

1. Structural Confirmation (FTIR Spectroscopy):

-

Sample Prep: Prepare a thin film by casting from solution or analyze the dried powder using a KBr pellet.

-

Analysis: Acquire the infrared spectrum.

-

Expected Result: Look for characteristic absorption bands confirming the polyester structure (e.g., C=O stretch around 1720 cm⁻¹) and the sulfonate group (S=O asymmetric and symmetric stretching, typically around 1200-1250 cm⁻¹ and 1030-1050 cm⁻¹).

2. Ion Exchange Capacity (IEC) Measurement:

-

Principle: This titration method quantifies the number of active ionic sites (sulfonic acid groups) per unit mass of the polymer.

-

Procedure:

-

Convert the polymer from its salt form (Na⁺) to its acid form (H⁺) by soaking a precisely weighed dry sample (Wdry) in a 1 M sulfuric acid (H₂SO₄) solution for 24 hours.[4]

-

Rinse the acidified polymer thoroughly with deionized water until the rinse water is neutral (pH ~7) to remove excess acid.

-

Immerse the rinsed polymer sample in a known volume of a standardized salt solution (e.g., 50 mL of 2 M NaCl) for at least 24 hours. This causes the H⁺ ions on the polymer to be exchanged with Na⁺ ions from the solution, releasing H⁺ into the solution.

-

Remove the polymer sample and titrate the salt solution with a standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M) using phenolphthalein as an indicator.

-